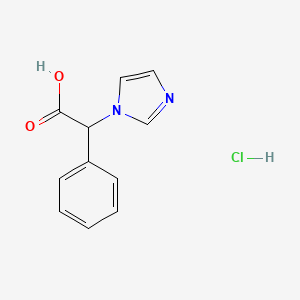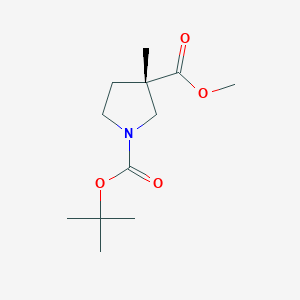![molecular formula C24H42N4O8 B8220020 tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid](/img/structure/B8220020.png)
tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid is a complex organic compound that showcases a unique structure, incorporating features from pyrrolo and pyrrole rings. Its intricate arrangement hints at potential in a myriad of chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate can be achieved through a multi-step process. Typically, the approach involves the formation of the pyrrolo[3,4-c]pyrrole core through cyclization reactions, followed by the attachment of the tert-butyl and carboxylate groups under specific conditions. The cyclization is often driven by nucleophilic substitution or condensation reactions in the presence of catalysts and suitable solvents like THF (tetrahydrofuran) under controlled temperatures.
Industrial Production Methods
Industrial-scale production mirrors laboratory methods but emphasizes cost-effectiveness and yield optimization. This can involve continuous flow reactors for efficient reaction scaling, stringent control of reaction parameters, and the use of robust catalysts to streamline the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at various positions on the pyrrolo[3,4-c]pyrrole ring, which may lead to the formation of carboxylic acids or ketones depending on the conditions used.
Reduction: Reduction can convert some functional groups (e.g., nitro groups) to amines or alcohols, enhancing the compound's versatility in different applications.
Substitution: Substitution reactions can occur, particularly electrophilic and nucleophilic substitutions at different sites on the aromatic ring system.
Common Reagents and Conditions
Oxidation: Use of reagents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) in acidic or basic media.
Reduction: Hydrogen gas in the presence of metal catalysts like Pd/C (palladium on carbon).
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3 (aluminum chloride).
Major Products Formed
The major products from these reactions include various derivatives such as halogenated compounds, hydroxylated products, and other functionally modified derivatives, which further extend the utility of the compound.
科学的研究の応用
Chemistry
The compound's ability to undergo diverse chemical reactions makes it valuable in organic synthesis, especially in constructing complex molecules for pharmaceuticals and materials science.
Biology
Its structural motifs are of interest in the design of enzyme inhibitors or as scaffolds for the development of bioactive compounds in medicinal chemistry.
Medicine
Industry
Utilized in the development of advanced materials, including polymers and specialized coatings due to its functional diversity.
作用機序
The mechanism by which tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate exerts its effects involves interaction with specific molecular targets in biological systems. This interaction can include binding to enzyme active sites or receptors, leading to modulation of biological pathways such as neurotransmission.
類似化合物との比較
Compared to other pyrrole derivatives, this compound stands out due to its unique tert-butyl and carboxylate groups which confer specific steric and electronic properties. Similar compounds include:
Pyrrole-2-carboxylate derivatives.
Hexahydropyrrolo[3,4-c]pyrrole variants with different substituents.
Each of these similar compounds offers distinct reactivity and applications, but tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate's combination of functional groups provides unique versatility.
Hope that covers everything!
特性
IUPAC Name |
tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t2*8-,9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWQHBFBQPFJEO-MAWDIVSPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1.CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1.CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl({[6-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B8219943.png)
amine dihydrochloride](/img/structure/B8219948.png)
![2-[(3S)-piperidin-3-yl]-1,2,6-thiadiazinane 1,1-dioxide;hydrochloride](/img/structure/B8219956.png)


![1-{1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8219970.png)
![1-{1-[(3-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8219975.png)

![1-{1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride](/img/structure/B8219997.png)
![(2Z)-3-[(2,2-diethoxyethyl)carbamoyl]prop-2-enoic acid](/img/structure/B8220000.png)
![(7S)-2-benzhydryl-2-azaspiro[3.3]heptan-7-ol](/img/structure/B8220001.png)
![8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;oxalic acid](/img/structure/B8220007.png)


